molecular formula C8H5ClN2O B3423140 7-Chloro-1,8-naphthyridin-4(1H)-one CAS No. 286411-19-6

7-Chloro-1,8-naphthyridin-4(1H)-one

Cat. No. B3423140
M. Wt: 180.59 g/mol
InChI Key: QSABLAUDROJKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reaction conditions, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Functionalization

  • Differential Functionalization : A practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, starting from 2-chloro-4-(methylamino)nicotinaldehyde, has been described. This compound undergoes sequential, site-selective Suzuki–Miyaura cross-coupling reactions to afford highly functionalized 1,6-naphthyridones in good yields (Montoir et al., 2014).

  • Microwave-assisted Synthesis : An efficient two-step method for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate was developed, utilizing microwave irradiation to reduce time and reaction steps. This compound is an important intermediate for the preparation of naphthyridone derivatives with a broad spectrum of biological activity (Leyva-Ramos et al., 2017).

Ligand Construction and Complex Formation

  • New Bidentate and Tridentate Ligands : 1,5-naphthyridine (1,5-nap) was elaborated into a series of new bidentate and tridentate ligands using Stille coupling or Friedlander condensation methodologies. These ligands, when treated with ruthenium compounds, formed heteroleptic mono- and dinuclear Ru(II) complexes (Singh & Thummel, 2009).

Biological Activity

  • Inhibition of Efflux Pumps : The study evaluated the antibacterial activity and in vitro inhibition of efflux resistance mechanisms of a series of 1,8-naphthyridine sulfonamides against strains carrying TetK and MrsA efflux pumps. These derivatives showed potential TetK and MrsA efflux pump inhibitory action (Oliveira-Tintino et al., 2020).

Luminescent Complexes

  • Luminescent Rhenium(I) Complex : A study synthesized a luminescent rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine. The complex exhibited luminescence in both solution and solid states, with ligand-centered emission observed in solution (Andrews et al., 2009).

Antibacterial Applications

  • 7-Substituted 1,6-Naphthyridin-2(1H)-ones : This class of compounds has been shown to be potent inhibitors of protein tyrosine kinases, with selectivity for c-Src, indicating potential pharmaceutical applications (Thompson et al., 2000).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “7-Chloro-1,8-naphthyridin-4(1H)-one”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

7-chloro-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSABLAUDROJKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704799
Record name 7-Chloro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,8-naphthyridin-4(1H)-one

CAS RN

286411-21-0, 286411-19-6
Record name 7-Chloro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,8-naphthyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1,8-naphthyridin-4(1H)-one
Reactant of Route 2
7-Chloro-1,8-naphthyridin-4(1H)-one
Reactant of Route 3
7-Chloro-1,8-naphthyridin-4(1H)-one
Reactant of Route 4
7-Chloro-1,8-naphthyridin-4(1H)-one
Reactant of Route 5
7-Chloro-1,8-naphthyridin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
7-Chloro-1,8-naphthyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.